molecular formula C11H11BrN2O3 B12890690 Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12890690
M. Wt: 299.12 g/mol
InChI Key: MYOLFGKGSLHSOH-UKTHLTGXSA-N
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Description

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyimino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the bromination of a quinoline derivative followed by the introduction of the hydroxyimino group and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    6-Bromo-4-hydroxy-2-methylquinoline: This compound shares a similar quinoline core but lacks the hydroxyimino and carboxylate ester groups.

    4-Hydroxy-6-methyl-2H-chromen-2-one: Although structurally different, this compound also exhibits biological activities and is used in similar research applications.

Uniqueness: Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

methyl (4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9+

InChI Key

MYOLFGKGSLHSOH-UKTHLTGXSA-N

Isomeric SMILES

COC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)Br

Canonical SMILES

COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br

Origin of Product

United States

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